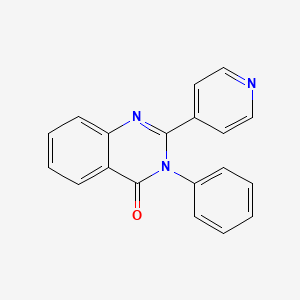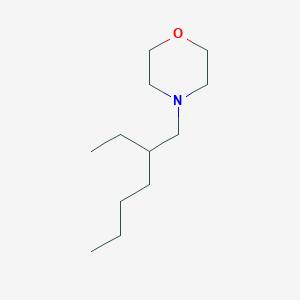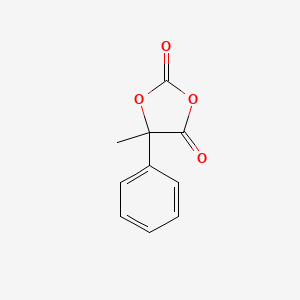
5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione is a heterocyclic compound featuring a dioxolane ring with methyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with a Dean-Stark apparatus to continuously remove water, thus driving the reaction to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in dichloromethane.
Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.
Major Products:
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-phenyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used. Its effects are mediated through the formation of stable intermediates and transition states that facilitate the desired chemical transformations .
Comparación Con Compuestos Similares
1,3-Dioxolane: A simpler analog without the methyl and phenyl substituents.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
2-Methylene-4-phenyl-1,3-dioxolane: A structurally related compound with a methylene group at the 2-position.
Uniqueness: The presence of both methyl and phenyl groups enhances its stability and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
49598-96-1 |
|---|---|
Fórmula molecular |
C10H8O4 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
5-methyl-5-phenyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C10H8O4/c1-10(7-5-3-2-4-6-7)8(11)13-9(12)14-10/h2-6H,1H3 |
Clave InChI |
MXAQEGCWMGRDTD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OC(=O)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


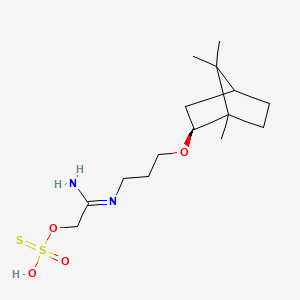
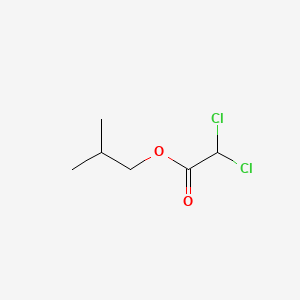
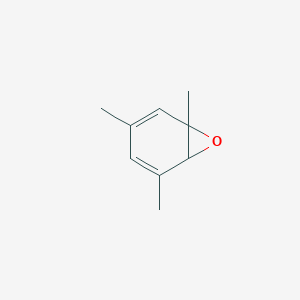
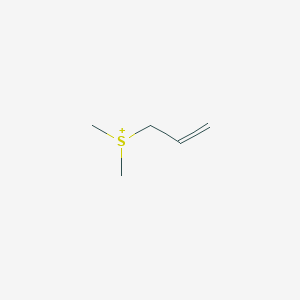

![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)

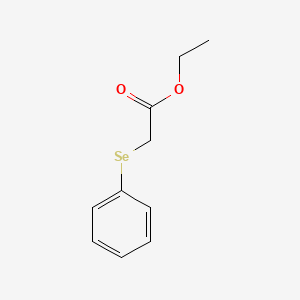

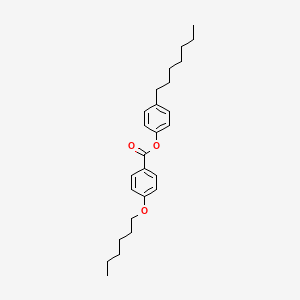
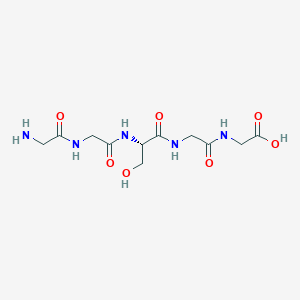
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
